molecular formula C16H13ClF3NO2 B5815792 2-(4-chloro-3-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide

2-(4-chloro-3-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No. B5815792
M. Wt: 343.73 g/mol
InChI Key: NJEJVWICMMHKHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(4-chloro-3-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide, also known as CP-945,598, is a selective antagonist of the cannabinoid CB1 receptor. It was first synthesized in 2005 by Pfizer as a potential treatment for obesity and other metabolic disorders. Since then, CP-945,598 has been extensively studied for its scientific research applications, including its mechanism of action, biochemical and physiological effects, and potential future directions.

Mechanism of Action

2-(4-chloro-3-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide is a selective antagonist of the CB1 receptor, which is a member of the G protein-coupled receptor family. The CB1 receptor is primarily expressed in the central nervous system and is involved in the regulation of various physiological processes, including appetite, pain sensation, and mood. 2-(4-chloro-3-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide binds to the CB1 receptor and prevents the activation of downstream signaling pathways, leading to a decrease in the effects of endocannabinoids.
Biochemical and Physiological Effects:
2-(4-chloro-3-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide has been shown to have several biochemical and physiological effects, particularly in the regulation of appetite and energy balance. Studies have shown that 2-(4-chloro-3-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide can decrease food intake and body weight in both rodents and humans. 2-(4-chloro-3-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide has also been shown to improve glucose metabolism and insulin sensitivity in obese and diabetic animals.

Advantages and Limitations for Lab Experiments

One advantage of using 2-(4-chloro-3-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide in lab experiments is its selectivity for the CB1 receptor, which allows for the specific investigation of the effects of CB1 receptor antagonism. However, one limitation of 2-(4-chloro-3-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide is its relatively short half-life, which may require frequent dosing in animal studies.

Future Directions

There are several potential future directions for the scientific research of 2-(4-chloro-3-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide. One area of interest is the investigation of the effects of CB1 receptor antagonism on neuroinflammation and neurodegenerative diseases, such as Alzheimer's disease and Parkinson's disease. Another potential direction is the development of more potent and selective CB1 receptor antagonists for the treatment of obesity and other metabolic disorders. Additionally, the use of 2-(4-chloro-3-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide in combination with other drugs or therapies may provide new insights into the regulation of appetite and energy balance.

Synthesis Methods

The synthesis of 2-(4-chloro-3-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide involves several steps, including the reaction of 4-chloro-3-methylphenol with 2,2,2-trifluoroethyl chloroformate to form 2-(4-chloro-3-methylphenoxy)-2,2,2-trifluoroethyl chloroformate. This intermediate is then reacted with 2-(trifluoromethyl)aniline to form the final product, 2-(4-chloro-3-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide.

Scientific Research Applications

2-(4-chloro-3-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide has been extensively studied for its scientific research applications, particularly in the field of cannabinoid research. It has been used to investigate the role of the CB1 receptor in various physiological processes, including appetite regulation, energy balance, and glucose metabolism. 2-(4-chloro-3-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide has also been used to study the effects of CB1 receptor antagonism on drug addiction, anxiety, and depression.

properties

IUPAC Name

2-(4-chloro-3-methylphenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClF3NO2/c1-10-8-11(6-7-13(10)17)23-9-15(22)21-14-5-3-2-4-12(14)16(18,19)20/h2-8H,9H2,1H3,(H,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJEJVWICMMHKHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OCC(=O)NC2=CC=CC=C2C(F)(F)F)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClF3NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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